molecular formula C11H14O3 B8609739 2-Isopropoxyphenyl acetate

2-Isopropoxyphenyl acetate

Cat. No. B8609739
M. Wt: 194.23 g/mol
InChI Key: HRTQOIIYKNVIPL-UHFFFAOYSA-N
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Patent
US07622585B2

Procedure details

To a solution of 2-isopropoxyphenyl acetate (10 mmol) in CH2Cl2 at 0° C., iodine monochloride (1.0 M in CH2Cl2, 11.0 mL) was added dropwise in 20 min. The mixture was stirred at 0° C. for 2.0 h, diluted with ether, washed with saturated Na2S2O3 and brine. The organic extract was dried over MgSO4 and evaporated to give 5-iodo-2-isopropoxyphenyl acetate as an oil.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH:12]([CH3:14])[CH3:13])(=[O:3])[CH3:2].[I:15]Cl>C(Cl)Cl.CCOCC>[C:1]([O:4][C:5]1[CH:10]=[C:9]([I:15])[CH:8]=[CH:7][C:6]=1[O:11][CH:12]([CH3:14])[CH3:13])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C)(=O)OC1=C(C=CC=C1)OC(C)C
Name
Quantity
11 mL
Type
reactant
Smiles
ICl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 2.0 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated Na2S2O3 and brine
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=CC(=C1)I)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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